Research suggests that EP6 displays binding affinity to both EGFR and HER2/neu receptors, particularly demonstrating a greater association percentage to the lysate of T6-17 cells expressing p185HER2/neu proteins compared to other peptides. [] This dual-receptor binding characteristic makes EP6 a potential candidate for targeted cancer therapies. [] Further research is needed to fully elucidate the specific mechanisms underlying its interaction with these receptors and downstream effects.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5